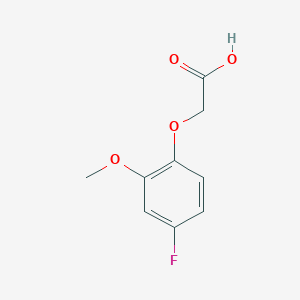

2-(4-Fluoro-2-methoxyphenoxy)acetic acid

Description

Properties

IUPAC Name |

2-(4-fluoro-2-methoxyphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-8-4-6(10)2-3-7(8)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEWAEIGPVUWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-methoxyphenoxy)acetic acid typically involves the reaction of 4-fluoro-2-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetic acid, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Esterification and Derivatization

The carboxylic acid group undergoes esterification under acidic or coupling conditions:

Key Notes :

-

Methyl ester derivatives are precursors for further functionalization (e.g., hydrolysis to acids or reduction to alcohols) .

-

Amide derivatives exhibit enhanced bioavailability and target specificity in pharmacological studies .

Hydrolysis and Stability

The compound demonstrates pH-dependent stability:

Structural vulnerabilities :

-

The methoxy group is susceptible to demethylation under acidic conditions .

-

The fluoro substituent enhances aromatic ring stability but does not participate in hydrolysis.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes halogenation and nitration :

| Reaction | Reagents | Position | Byproducts |

|---|---|---|---|

| Bromination | Br₂/FeBr₃ | Para to methoxy | 5-Bromo derivative |

| Nitration | HNO₃/H₂SO₄ | Ortho to fluorine | 3-Nitro derivative |

Regioselectivity :

Oxidative Degradation

Oxidation studies reveal pathway-specific breakdown:

| Oxidizing Agent | Conditions | Major Products |

|---|---|---|

| KMnO₄ (acidic) | 70°C, 2 hrs | 4-Fluoro-2-methoxybenzoquinone |

| H₂O₂/Fe²⁺ (Fenton’s) | RT, 30 min | Glycolic acid + fluorophenol |

Implications :

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

2-(4-Fluoro-2-methoxyphenoxy)acetic acid serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. Its derivatives have shown promise in developing anti-inflammatory and analgesic medications. For instance, studies indicate that modifications of this compound can lead to enhanced therapeutic efficacy against pain and inflammation .

Antitumor Activity

Recent research has explored the antitumor properties of compounds derived from this compound. In vitro studies demonstrated that certain derivatives exhibited selective cytotoxicity towards various cancer cell lines, including lung adenocarcinoma and triple-negative breast cancer. The structure-activity relationship analysis revealed that specific substitutions on the aromatic ring significantly enhance antiproliferative activity .

Agricultural Chemistry

Herbicide Formulation

This compound is utilized in formulating herbicides that effectively target unwanted plant growth while minimizing damage to crops. Its application supports sustainable agricultural practices by providing efficient weed control mechanisms .

Growth Regulation

Research indicates that this compound can function as a plant growth regulator, influencing various physiological processes in plants. This role is critical for enhancing crop yield and quality, particularly under adverse environmental conditions .

Biochemical Research

Studying Biochemical Pathways

The compound is valuable in biochemical research for studying cellular processes and signaling pathways. It aids researchers in understanding the molecular mechanisms underlying various diseases, thereby facilitating the development of targeted therapies .

Analytical Chemistry Applications

In analytical chemistry, this compound serves as a standard reference material for chromatography and mass spectrometry. Its precise identification and quantification are essential for analyzing similar compounds in biological and environmental samples .

Table 1: Summary of Pharmaceutical Applications

Table 2: Agricultural Applications

| Application Type | Description | References |

|---|---|---|

| Herbicide | Formulation for effective weed control | |

| Growth Regulation | Enhances crop yield and quality |

Case Studies

-

Antitumor Activity Study

A study evaluated the cytotoxic effects of derivatives of this compound on various cancer cell lines. The results indicated significant selective cytotoxicity towards malignant cells while sparing normal cells, suggesting potential for developing targeted cancer therapies. -

Herbicide Development Research

Research focused on utilizing this compound in herbicide formulations demonstrated its efficacy in controlling specific weed species without harming adjacent crops, showcasing its role in sustainable agriculture.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

*MCR: Multicomponent reaction.

Structural and Functional Insights:

Methoxy groups (e.g., in 2-(4-Methoxyphenoxy)acetic acid) donate electron density via resonance, reducing acidity relative to fluorine-substituted derivatives .

Synthetic Pathways: Multicomponent reactions (MCRs) involving Meldrum’s acid and arylglyoxals (e.g., 4-methoxyphenylglyoxal) are common for phenoxyacetic acid derivatives . For the target compound, substituting with 4-fluoro-2-methoxyphenylglyoxal could yield the desired product, though reaction conditions (e.g., prolonged reflux, acid catalysis) may vary .

Phenoxyacetic acids with electron-withdrawing groups (e.g., nitro in ) exhibit higher reactivity, useful in constructing heterocyclic scaffolds .

Research Findings and Data

Physicochemical Properties (Hypothetical):

- Acidity: The fluorine atom’s inductive effect likely lowers the pKa of the acetic acid group compared to non-fluorinated analogs (e.g., pKa ~3.5 vs. ~4.2 for 2-(4-Methoxyphenoxy)acetic acid).

- Solubility : Polar substituents (F, OCH₃) may improve aqueous solubility relative to alkyl-substituted derivatives (e.g., 2-(4-Fluoro-2-methylphenyl)acetic acid) .

Biological Activity

2-(4-Fluoro-2-methoxyphenoxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a phenoxy acetic acid backbone with a fluoro and methoxy substituent. These functional groups significantly influence the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its potential anti-inflammatory effects.

- Receptor Modulation : The fluoro and methoxy groups enhance binding affinity to certain receptors, potentially influencing signaling pathways related to pain and inflammation.

Anti-inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a mechanism that involves the inhibition of cyclooxygenase (COX) enzymes .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies indicate that derivatives of phenoxy acetic acids, including this compound, exhibit antibacterial and antifungal activities against various pathogens. For instance, derivatives were tested against Staphylococcus aureus and Candida albicans, showing promising results .

Anticancer Potential

There is emerging evidence supporting the anticancer potential of this compound. In vitro assays have indicated that it may inhibit the proliferation of certain cancer cell lines, including hepatocellular carcinoma cells. The mechanism appears to involve the modulation of hypoxia-inducible factor (HIF-1), which plays a critical role in tumor growth under low oxygen conditions .

Case Studies

- Inflammation Model : A study involving RAW264.7 macrophages treated with this compound showed a dose-dependent decrease in nitric oxide production, indicating its effectiveness in reducing inflammatory responses .

- Antimicrobial Screening : In a comparative study, various derivatives of phenoxy acetic acids were synthesized and evaluated for their antimicrobial activity. The results indicated that compounds with methoxy substitutions exhibited enhanced activity against E. coli and Pseudomonas aeruginosa compared to their unsubstituted counterparts .

- Cancer Cell Line Studies : In tests conducted on human hepatocellular carcinoma (Hep3B) cells, it was found that treatment with this compound led to significant inhibition of cell growth, suggesting potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(4-Fluoro-2-methylphenoxy)acetic acid | Moderate anti-inflammatory effects | Methyl group substitution |

| 2-(4-Fluorophenyl)acetic acid | Antimicrobial and anti-inflammatory | Lacks methoxy group |

| This compound | Strong anti-inflammatory, antimicrobial, anticancer | Combination of fluoro and methoxy groups |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(4-Fluoro-2-methoxyphenoxy)acetic acid with high purity?

- Methodological Answer : A regioselective bromination approach in acetic acid (e.g., using bromine as a halogenating agent) is a common starting point. Purification steps such as recrystallization or column chromatography are critical. For example, similar compounds (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) achieve >95% purity via solvent evaporation and filtration after reaction completion . Reaction monitoring using TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : 1H/13C NMR identifies substituent positions and confirms aromatic ring functionalization (e.g., fluorine and methoxy groups).

- X-ray crystallography : Resolves spatial arrangement, as seen in monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 12.502 Å, β = 93.573°) .

- Mass spectrometry : Validates molecular weight (e.g., m/z 245.06 for brominated analogs) .

Q. How can researchers ensure reproducibility in synthesizing derivatives of this compound?

- Methodological Answer : Standardize reaction conditions (temperature, solvent ratios, and catalyst loading). For example, bromination of 4-methoxyphenylacetic acid at room temperature in acetic acid minimizes side reactions . Documenting stoichiometry (e.g., 1:1 molar ratio of substrate to bromine) and using inert atmospheres (N2/Ar) prevents oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Methodological Answer :

- Temperature control : Lower temperatures (e.g., 50°C) reduce unwanted polymerization in multi-step syntheses .

- Catalyst screening : NaBr or K2CO3 improves regioselectivity in halogenation .

- By-product analysis : Use GC-MS or HPLC to identify impurities (e.g., di-substituted products) and adjust reaction time or reagent ratios .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-response validation : Test compound efficacy across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects.

- Cell-line specificity : Compare activity in multiple models (e.g., cancer vs. normal cells) to assess selectivity .

- Statistical rigor : Apply ANOVA or multivariate analysis to account for batch variability in assays .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases) based on crystal structures.

- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity data .

- MD simulations : Analyze stability of ligand-protein complexes over 100+ ns trajectories to validate binding modes .

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics?

- Methodological Answer :

- Rodent studies : Administer via oral/IP routes and measure plasma half-life using LC-MS.

- Metabolite profiling : Identify hepatic metabolites (e.g., glucuronidated or oxidized forms) via UPLC-QTOF .

- Tissue distribution : Use radiolabeled analogs (e.g., 14C) to track accumulation in target organs .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.